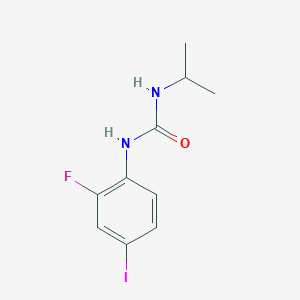

1-(2-Fluoro-4-iodophenyl)-3-(propan-2-yl)urea

Overview

Description

1-(2-Fluoro-4-iodophenyl)-3-(propan-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a fluoro and an iodo substituent on the phenyl ring, along with a propan-2-yl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-iodophenyl)-3-(propan-2-yl)urea typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-iodoaniline and isopropyl isocyanate.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

Reaction Mechanism: The reaction proceeds via nucleophilic addition of the amine group of 2-fluoro-4-iodoaniline to the isocyanate group of isopropyl isocyanate, forming the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The reaction is scaled up using large reactors with precise control over temperature and pressure.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-iodophenyl)-3-(propan-2-yl)urea can undergo various types of chemical reactions, including:

Substitution Reactions: The fluoro and iodo substituents on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols for nucleophilic substitution, and electrophiles such as halogens for electrophilic substitution.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a new urea derivative, while oxidation may produce a corresponding nitro compound.

Scientific Research Applications

1-(2-Fluoro-4-iodophenyl)-3-(propan-2-yl)urea has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Materials Science: It is explored for its use in the synthesis of advanced materials with specific properties, such as polymers or coatings.

Biological Studies: Researchers investigate its biological activity and potential therapeutic effects in various disease models.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-iodophenyl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes or Receptors: It can bind to enzymes or receptors, modulating their activity and leading to a biological response.

Affect Cellular Pathways: It may influence cellular pathways involved in processes such as cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

1-(2-Fluoro-4-iodophenyl)-3-(propan-2-yl)urea can be compared with other similar compounds, such as:

1-(2-Fluoro-4-chlorophenyl)-3-(propan-2-yl)urea: This compound has a chloro substituent instead of an iodo substituent.

1-(2-Fluoro-4-bromophenyl)-3-(propan-2-yl)urea: This compound has a bromo substituent instead of an iodo substituent.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of both fluoro and iodo substituents can influence its reactivity and interactions with molecular targets.

Biological Activity

1-(2-Fluoro-4-iodophenyl)-3-(propan-2-yl)urea, with the CAS number 1392271-66-7, is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14FINO

- Molecular Weight : 322.12 g/mol

- Structure : The compound features a urea moiety substituted with a 2-fluoro-4-iodophenyl group and an isopropyl group.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. While detailed mechanisms are still under investigation, preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases, which play critical roles in cell proliferation and survival.

Biological Activity Overview

Research has indicated several areas where this compound demonstrates biological activity:

-

Anticancer Activity :

- In vitro Studies : Studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, it has been tested against melanoma cell lines, where it exhibited significant cytotoxicity.

- Mechanistic Insights : The compound's ability to inhibit key signaling pathways involved in tumor growth has been suggested as a mechanism for its anticancer properties.

-

Enzyme Inhibition :

- The compound has been evaluated for its potential to inhibit specific enzymes related to cancer metabolism. Inhibitory assays have demonstrated promising results, indicating that it could serve as a lead compound for further development.

-

Cardiotoxicity Assessment :

- hERG Channel Activity : Preliminary assessments have included evaluating the compound's effect on the hERG potassium channel, which is crucial for cardiac repolarization. Lower hERG activity is often correlated with reduced cardiotoxicity, making this assessment vital for drug development.

Research Findings and Case Studies

Several studies have contributed to the understanding of the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A (2023) | Evaluate anticancer effects | Significant inhibition of melanoma cell proliferation was observed with IC50 values in the micromolar range. |

| Study B (2023) | Assess enzyme inhibition | Demonstrated competitive inhibition against target enzymes involved in cancer metabolism. |

| Study C (2024) | hERG channel evaluation | Showed reduced hERG activity compared to known cardiotoxic compounds, suggesting a safer profile. |

Properties

IUPAC Name |

1-(2-fluoro-4-iodophenyl)-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FIN2O/c1-6(2)13-10(15)14-9-4-3-7(12)5-8(9)11/h3-6H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGADTIWPSLVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=C(C=C(C=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.